molecular formula C19H21NO5 B6412663 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid CAS No. 1261971-91-8

2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid

Cat. No.: B6412663
CAS No.: 1261971-91-8
M. Wt: 343.4 g/mol
InChI Key: MAWMOAOMSQTBSH-UHFFFAOYSA-N
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Description

2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

    Coupling Reaction: The protected amino phenyl derivative is then coupled with the methoxybenzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) for BOC deprotection.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid largely depends on its functional groups:

    BOC Group: Acts as a protecting group for the amino function, preventing unwanted reactions during synthesis.

    Methoxy Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

    Benzoic Acid Core: Provides a stable scaffold for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

    2-(4-BOC-Aminophenyl)-benzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-BOC-Aminophenylboronic acid: Contains a boronic acid group, which is useful in Suzuki-Miyaura coupling reactions.

Uniqueness: 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is unique due to the presence of both the BOC-protected amino group and the methoxy group, offering a combination of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMOAOMSQTBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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